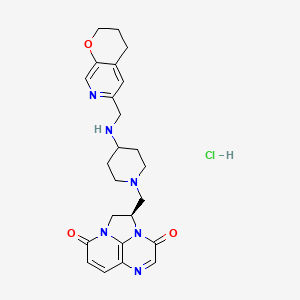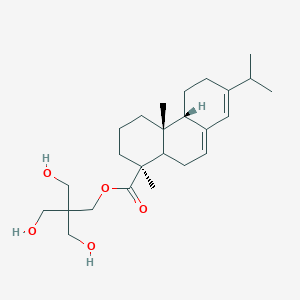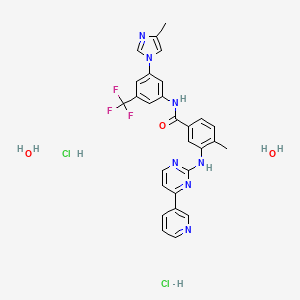
DE(ethoxy)tamsulosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DE(ethoxy)tamsulosin is a derivative of tamsulosin, a selective alpha-1A and alpha-1D adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms . This compound retains the core structure of tamsulosin but with modifications that may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DE(ethoxy)tamsulosin involves several steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, R,R-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acid.
Ethoxy Substitution: The primary amine is then reacted with 1-(2-bromoethoxy)-2-ethoxybenzene in a polar aprotic solvent in the presence of an organic base to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
DE(ethoxy)tamsulosin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the ethoxy group or the aromatic ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
DE(ethoxy)tamsulosin has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on this compound help understand the role of alpha-1 adrenergic receptors in various biological processes.
Mechanism of Action
DE(ethoxy)tamsulosin exerts its effects by blocking alpha-1A and alpha-1D adrenergic receptors. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound relaxes the smooth muscles, improving urine flow and reducing symptoms of BPH . The molecular targets include the alpha-1A and alpha-1D adrenergic receptors, and the pathways involved are related to the relaxation of smooth muscle tissue .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: The parent compound, used primarily for BPH treatment.
Desethoxy Tamsulosin: A derivative lacking the ethoxy group, used in similar therapeutic contexts.
De-O-ethoxy Tamsulosin: Another derivative with modifications at the ethoxy group.
Uniqueness
DE(ethoxy)tamsulosin is unique due to its specific ethoxy substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can lead to variations in efficacy, side effects, and therapeutic applications .
Properties
CAS No. |
2244986-82-9 |
|---|---|
Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1 |
InChI Key |
UERLZSSAWHCYEK-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)







